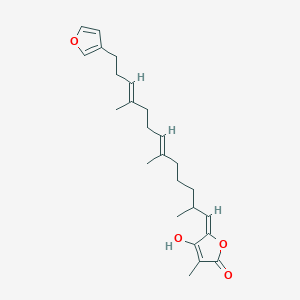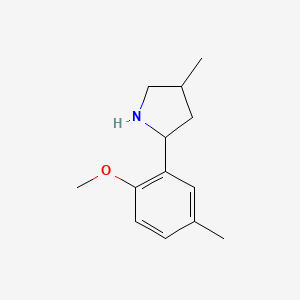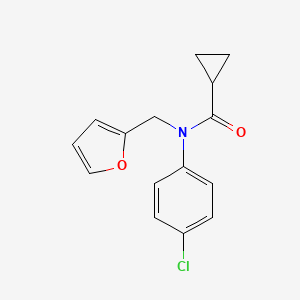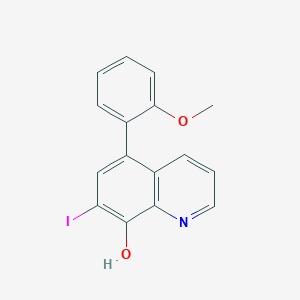![molecular formula C14H12O B12880455 1,4-Dimethyldibenzo[b,d]furan CAS No. 17058-06-9](/img/structure/B12880455.png)
1,4-Dimethyldibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyldibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family Dibenzofurans are polycyclic aromatic compounds consisting of two benzene rings fused to a central furan ring The presence of methyl groups at the 1 and 4 positions of the dibenzofuran structure distinguishes this compound from other dibenzofurans
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethyldibenzo[b,d]furan can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,4-dimethyl-2-nitrobenzene with a suitable base, followed by cyclization, can yield this compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.
Aplicaciones Científicas De Investigación
1,4-Dimethyldibenzo[b,d]furan has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.
Industry: It can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 1,4-Dimethyldibenzo[b,d]furan exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets involved can vary based on the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound without methyl groups.
1,2-Dimethyldibenzo[b,d]furan: A similar compound with methyl groups at different positions.
2,3-Dimethyldibenzo[b,d]furan: Another isomer with methyl groups at the 2 and 3 positions.
Uniqueness
1,4-Dimethyldibenzo[b,d]furan is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
17058-06-9 |
|---|---|
Fórmula molecular |
C14H12O |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
1,4-dimethyldibenzofuran |
InChI |
InChI=1S/C14H12O/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h3-8H,1-2H3 |
Clave InChI |
WXEUNMLLUKXQFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=CC=CC=C3OC2=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



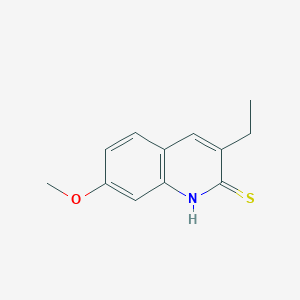
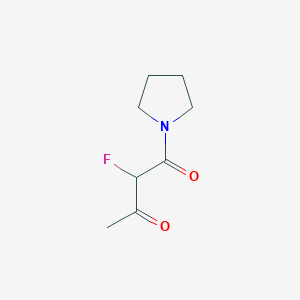
![Bis[o-(N-ethylformimidoyl)phenolato]palladium](/img/structure/B12880400.png)

![8H-5,8-Methano[1,3]oxazolo[3,2-d][1,4]oxazepine](/img/structure/B12880417.png)
